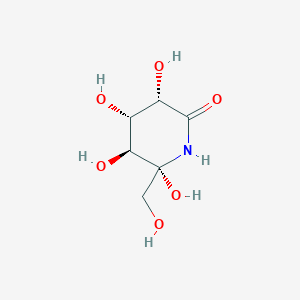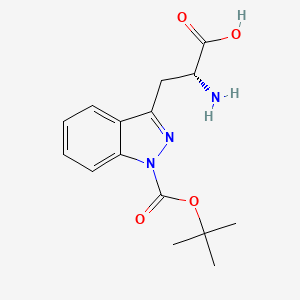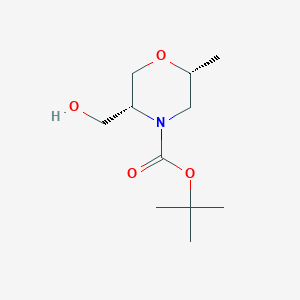
d-Mannono-d-lactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Mannono-d-lactam: is a lactam derivative of d-mannose, a naturally occurring sugar. It is known for its role as a glycosidase inhibitor, which makes it significant in various biochemical and pharmaceutical applications. The compound is characterized by its unique structure, which includes a lactam ring formed by the cyclization of d-mannose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of d-mannono-d-lactam can be achieved through an enantiospecific process starting from vitamin C. This involves an eight-step synthesis that includes several key reactions such as oxidation, reduction, and cyclization . The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired enantiospecificity.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in enzymatic conversion and biotechnological methods are being explored to make the production more feasible and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: d-Mannono-d-lactam undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at various positions on the lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties depending on the specific substitutions and modifications made .
Aplicaciones Científicas De Investigación
d-Mannono-d-lactam has a wide range of applications in scientific research:
Chemistry: It is used as a glycosidase inhibitor in various chemical reactions and studies.
Biology: The compound is significant in studying carbohydrate metabolism and enzyme inhibition.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases related to enzyme dysfunction.
Industry: It is used in the production of various biochemical products and as a research tool in developing new pharmaceuticals
Mecanismo De Acción
The mechanism of action of d-mannono-d-lactam involves its role as a glycosidase inhibitor. It binds to the active site of glycosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and energy production .
Comparación Con Compuestos Similares
d-Mannose: A simple sugar that is an epimer of glucose.
d-Tagatose: A low-calorie sweetener with similar properties to d-mannose.
d-Allulose: Another low-calorie sugar with anti-inflammatory and anti-hyperlipidemic properties.
Uniqueness: d-Mannono-d-lactam is unique due to its lactam ring structure, which imparts distinct chemical and biological properties. Unlike its simpler sugar counterparts, the lactam ring allows it to act as a potent glycosidase inhibitor, making it valuable in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C6H11NO6 |
|---|---|
Peso molecular |
193.15 g/mol |
Nombre IUPAC |
(3S,4S,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO6/c8-1-6(13)4(11)2(9)3(10)5(12)7-6/h2-4,8-11,13H,1H2,(H,7,12)/t2-,3+,4+,6-/m1/s1 |
Clave InChI |
WBUDAFXUTYJZKP-SHPLCBCASA-N |
SMILES isomérico |
C([C@]1([C@H]([C@@H]([C@@H](C(=O)N1)O)O)O)O)O |
SMILES canónico |
C(C1(C(C(C(C(=O)N1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)








![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)




